Chemical structure and properties of 2-Methoxy-2-(oxolan-2-yl)acetic acid
Chemical structure and properties of 2-Methoxy-2-(oxolan-2-yl)acetic acid
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-Methoxy-2-(oxolan-2-yl)acetic acid .
Chemical Identity & Stereochemical Complexity
2-Methoxy-2-(oxolan-2-yl)acetic acid (also known as
Nomenclature & Identification
| Identifier | Detail |
| IUPAC Name | 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid |
| CAS Registry Number | 1600486-49-4 (Generic/Racemic) |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| SMILES | COC(C1CCCO1)C(=O)O |
| Key Functional Groups | Carboxylic Acid, Ether (Methoxy), Cyclic Ether (Oxolane) |
Stereochemical Considerations
The molecule possesses two chiral centers :
-
C2 of the Oxolane Ring: The point of attachment to the acetic acid side chain.
- -Carbon: The carbon bearing the methoxy and carboxylic acid groups.[1]
This results in four possible stereoisomers (two pairs of diastereomers). In drug development, the specific diastereomer (e.g.,
Physicochemical Properties
The presence of the methoxy group and the oxolane ring imparts unique solubility and acidity profiles compared to non-functionalized fatty acids.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| pKa (Acid) | 3.55 ± 0.10 | More acidic than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the |
| LogP | -0.1 to 0.4 | Amphiphilic nature; high water solubility aids in formulating polar fragments. |
| Polar Surface Area (PSA) | ~65 Ų | Good permeability profile; the oxygen-rich motif allows for multiple H-bond acceptor interactions. |
| Boiling Point | ~280°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.18 g/cm³ | Denser than water/THF. |
Synthetic Pathways
The synthesis of 2-Methoxy-2-(oxolan-2-yl)acetic acid typically avoids direct oxidation of the corresponding alcohol due to the sensitivity of the ether linkages. The most authoritative and scalable route involves the modified Jocic-Reeves reaction , utilizing a trihaloform intermediate.
Primary Synthesis: Trichloromethyl Carbinol Route
This method constructs the
Reaction Logic:
-
Condensation: The aldehyde reacts with chloroform (
) under basic conditions to form a trichloromethyl carbinol. -
Substitution/Hydrolysis: In the presence of methanol and KOH, the trichloromethyl group undergoes substitution (to the methoxy) and hydrolysis (to the acid) via a dichloro-epoxide or gem-dichloro intermediate.
Figure 1: Synthetic pathway via trichloromethyl carbinol intermediate.
Alternative Route: Diazo Insertion
For high enantioselectivity, a metal-catalyzed insertion of methyl diazoacetate into the O-H bond of a glycolic acid derivative is possible, though less atom-economical.
-
Reagents:
(catalyst), Methyl diazoacetate. -
Mechanism: Carbene insertion.
Experimental Protocol: Synthesis via Bromoform/Methanol
Note: This protocol is adapted from standard methodologies for
Objective: Synthesis of racemic 2-Methoxy-2-(oxolan-2-yl)acetic acid.
Reagents:
-
Tetrahydrofuran-2-carbaldehyde (10 mmol)
-
Bromoform (
) or Chloroform (12 mmol) -
Potassium Hydroxide (KOH) (50 mmol)
-
Methanol (MeOH) (anhydrous, 30 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve KOH (5 eq) in Methanol. Cool the solution to 0°C using an ice bath.
-
Addition: Mix the Tetrahydrofuran-2-carbaldehyde (1 eq) with Bromoform (1.2 eq). Add this mixture dropwise to the cold alkaline methanol solution over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely turn cloudy as KBr/KCl salts precipitate.
-
Workup:
-
Evaporate the methanol under reduced pressure.[2]
-
Dissolve the residue in water (20 mL).
-
Wash the aqueous layer with Diethyl Ether (
mL) to remove unreacted organics (aldehyde/bromoform). -
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 2N HCl.
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (
mL).
-
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or silica gel chromatography (Eluent: Hexane/EtOAc + 1% Acetic Acid).
Applications in Drug Discovery
This molecular scaffold is highly valued for its ability to introduce polarity and stereochemical complexity without adding aromaticity (which can sometimes lead to metabolic liabilities or poor solubility).
Bioisosterism & Fragment-Based Design
-
Mandelic Acid Replacement: The oxolane ring mimics the phenyl ring of mandelic acid in terms of steric bulk but offers better water solubility and lower lipophilicity (LogP).
-
Hydrogen Bonding: The ether oxygen in the ring and the methoxy group act as specific H-bond acceptors, crucial for binding in the S2/S3 pockets of proteases (e.g., HIV Protease, HCV NS3/4A Protease).
Reactivity Profile
The carboxylic acid moiety is readily derivatized.[1]
-
Amide Coupling: Reacts with amines (using HATU/EDC) to form stable amides.
-
Reduction: Can be reduced to the corresponding alcohol (2-methoxy-2-(oxolan-2-yl)ethanol).
Figure 2: Derivatization pathways for medicinal chemistry applications.
Safety & Handling
-
Hazards: Like most
-alkoxy acids, it is an irritant to eyes, skin, and respiratory tracts. -
Stability: The
-methoxy ether linkage is generally stable under physiological conditions but can undergo cleavage under strong Lewis acidic conditions (e.g., ). -
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
References
-
PubChem. "2-[(oxan-2-yl)methoxy]acetic acid (Compound Summary)." National Library of Medicine. [Link]
-
Chiodi, D., & Ishihara, Y. (2024).[3] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[3] [Link]
- Reeves, W. P. (1983). "Phase Transfer Catalysis in the Jocic Reaction." Synthetic Communications. (General reference for the Bromoform/KOH synthesis methodology described in Section 4).
